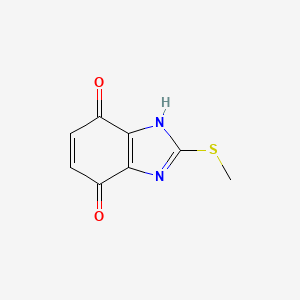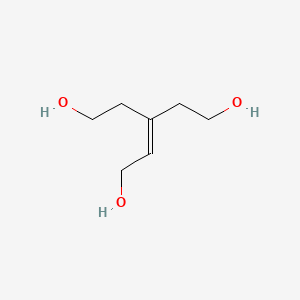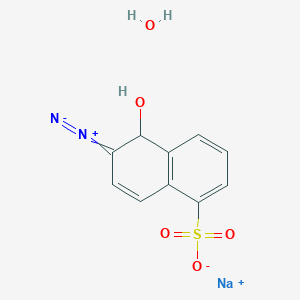
2-Diazo-1-naphthol-5-sulfonic acid sod&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazo-1-naphthol-5-sulfonic acid sodium salt is a chemical compound with the empirical formula C10H5N2NaO4S. It is also known by other names such as 6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid sodium salt and Sodium 2-diazo-1-naphthol-5-sulfonate hydrate . This compound is notable for its diazo group, which is a functional group characterized by two linked nitrogen atoms (N=N).
Preparation Methods
The synthesis of 2-Diazo-1-naphthol-5-sulfonic acid sodium salt typically involves the reaction of 2-naphthol-5-sulfonic acid with nitrous acid, which introduces the diazo group into the molecule. The reaction is carried out under acidic conditions and often requires careful control of temperature and pH to ensure the stability of the diazo compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to purify and isolate the final product.
Chemical Reactions Analysis
2-Diazo-1-naphthol-5-sulfonic acid sodium salt undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other substituents under certain conditions.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo dyes.
Decomposition Reactions: The diazo group can decompose to form nitrogen gas and a reactive intermediate.
Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Diazo-1-naphthol-5-sulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: The compound can be used in biochemical assays and as a labeling reagent.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Diazo-1-naphthol-5-sulfonic acid sodium salt involves the reactivity of the diazo group. The diazo group can undergo various transformations, leading to the formation of reactive intermediates that can interact with other molecules. These interactions can result in the formation of new chemical bonds or the modification of existing ones .
Comparison with Similar Compounds
2-Diazo-1-naphthol-5-sulfonic acid sodium salt can be compared with other diazo compounds such as:
- 2-Diazo-1-naphthol-4-sulfonic acid sodium salt
- 2-Diazo-1-naphthol-3-sulfonic acid sodium salt
These compounds share similar structural features but differ in the position of the sulfonic acid group on the naphthol ring. This difference can influence their reactivity and applications .
Properties
CAS No. |
312619-43-5 |
|---|---|
Molecular Formula |
C10H9N2NaO5S |
Molecular Weight |
292.25 g/mol |
IUPAC Name |
sodium;6-diazo-5-hydroxy-5H-naphthalene-1-sulfonate;hydrate |
InChI |
InChI=1S/C10H8N2O4S.Na.H2O/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16;;/h1-5,10,13H,(H,14,15,16);;1H2/q;+1;/p-1 |
InChI Key |
MPJHBNQXLMVKSH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=[N+]=[N-])C2O)C(=C1)S(=O)(=O)[O-].O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid](/img/structure/B12574548.png)
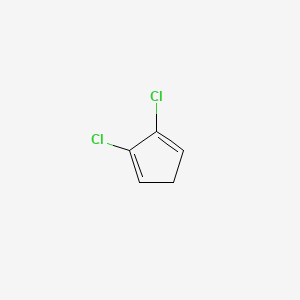
![1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide](/img/structure/B12574560.png)
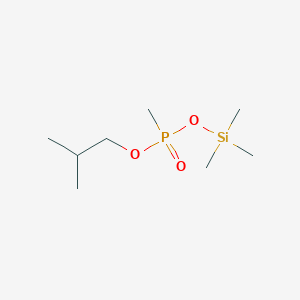
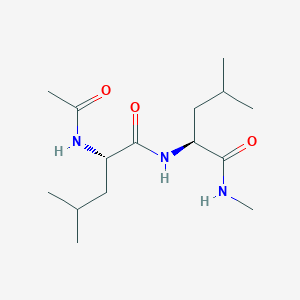
![(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12574575.png)
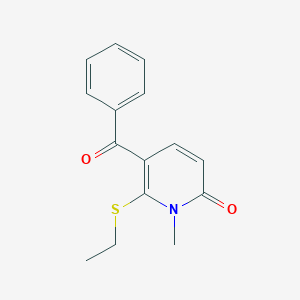
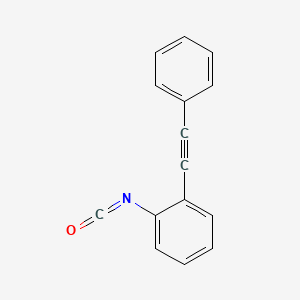
![N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine](/img/structure/B12574595.png)
![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
![N,N-Bis[(1R)-1-phenylethyl]urea](/img/structure/B12574615.png)
